molecular formula C11H15N3O5S B13013130 1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid

1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B13013130
M. Wt: 301.32 g/mol
InChI Key: HPWGLJNIZYQQCE-UHFFFAOYSA-N
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Description

1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be constructed through hydrogenation or cyclization reactions, while the pyrimidine moiety can be introduced via condensation reactions involving suitable amines and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrimidine derivatives, such as:

Uniqueness

What sets 1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H15N3O5S

Molecular Weight

301.32 g/mol

IUPAC Name

1-(5-methylsulfonyl-6-oxo-1H-pyrimidin-2-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C11H15N3O5S/c1-20(18,19)8-5-12-11(13-9(8)15)14-4-2-3-7(6-14)10(16)17/h5,7H,2-4,6H2,1H3,(H,16,17)(H,12,13,15)

InChI Key

HPWGLJNIZYQQCE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(NC1=O)N2CCCC(C2)C(=O)O

Origin of Product

United States

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